7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one
CAS No.:
Cat. No.: VC15851631
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO3 |
|---|---|
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one |
| Standard InChI | InChI=1S/C7H11NO3/c9-6-2-8-1-4-5(6)3-11-7(4)10/h4-6,8-9H,1-3H2 |
| Standard InChI Key | RNNCLROQDOOSOR-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(COC2=O)C(CN1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one features a fused furo-pyridine ring system with a hydroxyl group at the 7-position and a ketone at the 3-position. Its IUPAC name, 7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one, reflects the bicyclic framework and functional group arrangement. The compound’s stereochemistry is defined by its hexahydro configuration, which introduces multiple chiral centers critical for its biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one |
| Canonical SMILES | C1C2C(COC2=O)C(CN1)O |
| InChI Key | RNNCLROQDOOSOR-UHFFFAOYSA-N |
The compound’s solubility and stability are influenced by its polar functional groups, enabling interactions with biological targets such as enzymes and receptors.
Synthetic Approaches and Optimization
Multi-Step Organic Synthesis
The synthesis of 7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one typically involves multi-step reactions starting from pyrrolidine or furan derivatives. One reported route includes:
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Ring Formation: Cyclization of a substituted pyrrolidine precursor with a furan-containing electrophile.
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Oxidation: Introduction of the ketone moiety at the 3-position via controlled oxidation.
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Hydroxylation: Selective hydroxylation at the 7-position using catalytic asymmetric methods.
Yield optimization remains a focus, with microwave-assisted synthesis and flow chemistry emerging as strategies to enhance efficiency.
Biological Activities and Mechanistic Insights
Antibacterial and Antiviral Activity
Preliminary screens indicate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and influenza A (H1N1) viral replication (EC = 12 µM) . The hydroxyl and ketone groups are hypothesized to disrupt bacterial cell wall synthesis and viral neuraminidase activity, respectively .
Applications in Drug Development
Lead Compound in Oncology
The compound’s selectivity for cancer cells over non-malignant fibroblasts (SI > 5) positions it as a lead for targeted therapies. Structural analogs are being explored to improve blood-brain barrier penetration for glioblastoma treatment.
Adjuvant in Antimicrobial Therapy
Combination studies with β-lactam antibiotics show synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA), reducing antibiotic resistance .
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